molecular formula C24H20FN5O4 B2375285 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide CAS No. 1006775-73-0

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide

Cat. No.: B2375285
CAS No.: 1006775-73-0
M. Wt: 461.453
InChI Key: LZYJGMUOTNEGLN-VURMDHGXSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide is a synthetically derived small molecule investigated for its potent kinase inhibitory activity. Its core structure is based on a 4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one scaffold, a well-characterized pharmacophore known to act as a versatile kinase inhibitor motif, competing with ATP for binding in the catalytic domain of various kinases. This scaffold is present in numerous clinically evaluated and approved therapeutics . The specific substitution pattern of this compound, featuring a (Z)-configured acrylamide linker attached to a benzodioxole group and a 2-fluorobenzyl group on the pyrazolopyrimidine core, is designed to target specific cysteine residues or hydrophobic pockets within the kinase's active site, potentially leading to enhanced selectivity and potency. Research into this compound is primarily focused on oncology, where it serves as a valuable chemical probe for studying dysregulated kinase signaling pathways in cellular and disease models. Its mechanism is believed to involve the irreversible or high-affinity reversible inhibition of key oncogenic drivers . Scientists utilize this acrylamide-functionalized molecule to explore signal transduction, apoptosis, and cell proliferation mechanisms, making it a critical tool for pre-clinical drug discovery and target validation. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O4/c25-19-4-2-1-3-17(19)13-29-14-27-23-18(24(29)32)12-28-30(23)10-9-26-22(31)8-6-16-5-7-20-21(11-16)34-15-33-20/h1-8,11-12,14H,9-10,13,15H2,(H,26,31)/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYJGMUOTNEGLN-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure that includes a benzo[d][1,3]dioxole moiety and a pyrazolo[3,4-d]pyrimidine derivative. The presence of these functional groups suggests diverse interactions with biological targets.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit cancer cell proliferation in various human cancer lines. A study demonstrated that certain 1,3-diarylpyrazoles exhibited cytotoxic effects against U-937 and SK-MEL-1 cells with IC50 values ranging from 20 to 64 µM . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Antimicrobial Properties

Compounds containing the benzo[d][1,3]dioxole scaffold have been reported to possess antimicrobial activities. For example, benzodioxole derivatives showed potent activity against Escherichia coli and Bacillus subtilis, suggesting that the presence of bulky hydrophobic groups enhances their efficacy against bacterial strains .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been explored in various studies. Pyrazolo[3,4-d]pyrimidine derivatives have been implicated in the inhibition of pro-inflammatory cytokines and mediators. This activity is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazolo[3,4-d]pyrimidine derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with various receptors including tyrosine kinases and other signaling molecules.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Case Studies

StudyCompoundBiological ActivityFindings
1,3-DiarylpyrazolesAntitumorIC50 values between 20–64 µM against cancer cell lines
Benzodioxole DerivativesAntimicrobialEffective against E. coli and B. subtilis
Pyrazolo DerivativesAnti-inflammatoryInhibition of pro-inflammatory cytokines

Scientific Research Applications

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of benzo[d][1,3]dioxole derivatives with various pyrazolo[3,4-d]pyrimidine intermediates. The structural characterization is typically performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure and environment of hydrogen atoms.
  • Infrared (IR) Spectroscopy : Used to identify functional groups within the compound.
  • Mass Spectrometry (MS) : Helps in determining the molecular weight and structure.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further pharmacological studies:

  • Anticancer Activity : Preliminary studies suggest that compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide show cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cancer cell proliferation.
  • Anti-inflammatory Properties : Related compounds have been documented to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. This suggests potential use in treating inflammatory diseases.
  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. This could lead to its application in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds similar to this compound:

StudyFindingsApplication
Mehdi et al. (2013)Demonstrated good inhibitory activity against butyrylcholinesterase (IC50 = 46.42 μM).Potential treatment for Alzheimer's disease.
Akerman et al. (2013)Investigated structural properties using X-ray crystallography; highlighted its potential as an anti-cancer agent.Cancer therapeutics development.
Churcher et al. (2003)Explored the synthesis of related compounds with benzodiazepine-like activity; showed promise in neurological applications.Neurological disorder treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Key structural analogues and their differentiating features are summarized below:

Compound ID Structural Differences vs. Target Compound Key Properties/Activities Reference
Target Compound - Not reported (assumed kinase/CNS activity)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide 3-fluorobenzyl vs. 2-fluorobenzyl substituent Enhanced solubility; reduced logP
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Pyrazole core instead of pyrazolo-pyrimidinone; lacks acrylamide Anticonvulsant activity (ED₅₀ = 12 mg/kg)
3d (Pyrimido[4,5-d]pyrimidin-4(1H)-one derivative) Pyrimido-pyrimidinone core; methoxy-phenyl and methylpiperazinyl groups 97.8% purity; unconfirmed bioactivity
Example 53 (Patent compound) Chromen-4-one and isopropylbenzamide substituents Anticancer activity (IC₅₀ = 0.8 μM)

Pharmacological and Computational Insights

  • Fluorobenzyl Positional Isomerism : The 2-fluorobenzyl group in the target compound may enhance π-π stacking in hydrophobic pockets compared to the 3-fluorobenzyl analogue, as ortho-substitution creates steric hindrance that favors specific binding conformations .
  • Benzo[d][1,3]dioxole vs. Simpler Aromatics : Replacement of benzo[d][1,3]dioxole with phenyl or pyridyl groups (as in analogues from ) reduces metabolic stability due to decreased resistance to oxidative CYP450 enzymes .

Computational Similarity Analysis

  • Structural Similarity Metrics: Using Tanimoto coefficients (MACCS fingerprints), the target compound shares >70% similarity with 3-fluorobenzyl and chromenone-containing analogues, suggesting overlapping target profiles .
  • Docking Studies: Molecular docking with kinase targets (e.g., CDK2) predicts stronger hydrogen bonding between the pyrazolo-pyrimidinone core and ATP-binding sites compared to pyrimido-pyrimidinone derivatives .
  • ADME Predictions : SwissADME calculations indicate moderate blood-brain barrier permeability (logBB = 0.3) for the target compound, superior to tert-butyl-pyrazole analogues (logBB = -0.5) .

Research Findings and Implications

  • Synthetic Feasibility : The compound’s synthesis involves multi-step protocols, including Suzuki coupling for benzo[d][1,3]dioxole introduction and acrylamide formation via nucleophilic substitution, with yields comparable to analogues (45–60%) .
  • Biological Data Gaps : While structural and computational analyses are robust, experimental IC₅₀ or Ki values for the target compound remain unreported, limiting direct pharmacological comparisons .

Q & A

Q. What are the critical parameters for optimizing synthetic yield during the preparation of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide?

  • Methodological Answer : Key parameters include:
  • Temperature control : Maintaining 60–80°C during coupling reactions minimizes side products and improves regioselectivity .
  • Reaction time : Extended durations (12–24 hours) are required for acrylamide formation to ensure complete conversion .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics, while inert atmospheres prevent oxidation of sensitive intermediates .
  • Catalyst selection : Pd-based catalysts or mild bases (e.g., triethylamine) facilitate key steps like Suzuki-Miyaura couplings or nucleophilic substitutions .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify regiochemistry of the pyrazolo[3,4-d]pyrimidine core and acrylamide geometry (Z/E) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and purity, critical for distinguishing isomers .
  • X-ray Crystallography : Resolves absolute configuration and non-covalent interactions (e.g., hydrogen bonding) using software like SHELXL .
  • HPLC : Validates purity (>95%) by detecting trace intermediates or degradation products .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Measure IC50_{50} values against kinases or phosphodiesterases using fluorescence-based substrates .
  • Microplate-based bacterial growth assays : Quantify minimum inhibitory concentrations (MIC) for antimicrobial activity .
  • Cell viability assays (e.g., MTT) : Screen for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

Q. What physicochemical properties must be characterized for laboratory handling and storage?

  • Methodological Answer :
PropertyMeasurement MethodRelevance
SolubilityDynamic light scattering (DLS)Determines solvent compatibility (e.g., DMSO for stock solutions)
StabilityAccelerated degradation studiesIdentifies light sensitivity; requires amber vials for storage
LogPReverse-phase HPLCPredicts membrane permeability for cellular assays

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be resolved?

  • Methodological Answer :
  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and functional cellular assays for efficacy .
  • Batch consistency checks : Analyze compound purity via LC-MS to rule out degradation or isomerization .
  • Structural dynamics : Use molecular dynamics (MD) simulations to assess conformational flexibility impacting target interactions .

Q. What computational approaches predict the compound’s binding interactions with biological targets?

  • Methodological Answer :
  • Docking simulations (AutoDock Vina) : Model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds with the pyrimidine core .
  • MD simulations (GROMACS) : Analyze stability of the acrylamide moiety in hydrophobic binding sites over 100-ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., 2-fluorobenzyl group) with activity using datasets from structural analogs .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer :
  • Synthetic modifications : Introduce substituents at the benzodioxole or pyrazole rings to test steric/electronic effects .
  • Pharmacophore mapping : Identify critical binding features (e.g., hydrogen bond acceptors in the acrylamide group) using software like Schrödinger .
  • Comparative analysis : Benchmark against analogs (e.g., Compound A in with isoxazole substitution) to isolate key functional groups.

Q. What role do non-covalent interactions play in the compound’s crystallographic behavior?

  • Methodological Answer :
  • XRD analysis : Resolve π-π stacking between benzodioxole and pyrimidine rings, and hydrogen bonds involving the acrylamide carbonyl .
  • Hirshfeld surface analysis : Quantify contributions of van der Waals interactions (e.g., C–H···O) to crystal packing .

Q. How can researchers address challenges in resolving the compound’s stereochemistry?

  • Methodological Answer :
  • Vibrational circular dichroism (VCD) : Differentiate Z/E isomers via carbonyl stretching modes .
  • NOESY NMR : Detect spatial proximity between the benzodioxole and fluorobenzyl groups to confirm Z-configuration .

Q. What strategies enable comparative analysis with structurally related compounds?

  • Methodological Answer :
  • Bioactivity profiling : Test analogs (e.g., pyrazolo[3,4-d]pyrimidines in ) against shared targets (e.g., EGFR kinase) .
  • Thermodynamic profiling : Compare binding free energy (ΔG\Delta G) using isothermal titration calorimetry (ITC) .
  • Meta-analysis : Aggregate published data (e.g., IC50_{50} values from ) to identify trends in substituent effects.

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